Deoxycytidine triphosphate-d14 (dilithium)

Beschreibung

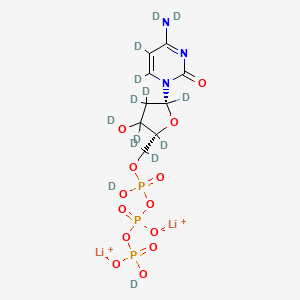

Deoxycytidine triphosphate-d14 (dilithium) is a deuterium-labeled nucleoside triphosphate. It is a derivative of deoxycytidine triphosphate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in DNA synthesis and has applications in various scientific research fields, including real-time PCR, cDNA synthesis, and DNA sequencing .

Eigenschaften

Molekularformel |

C9H14Li2N3O13P3 |

|---|---|

Molekulargewicht |

493.2 g/mol |

IUPAC-Name |

dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H16N3O13P3.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1/i1D,2D,3D2,4D2,5D,6D,8D,13D;;/hD4 |

InChI-Schlüssel |

JYCAZSFRQWDZGU-NFPKIKHFSA-L |

Isomerische SMILES |

[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2(C(C([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H].[Li+].[Li+] |

Kanonische SMILES |

[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of deoxycytidine triphosphate-d14 (dilithium) involves the incorporation of deuterium into the deoxycytidine triphosphate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of deoxycytidine triphosphate-d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Deoxycytidine triphosphate-d14 (dilithium) primarily undergoes reactions typical of nucleoside triphosphates. These include:

Phosphorylation: The addition of phosphate groups.

Hydrolysis: The cleavage of chemical bonds by the addition of water.

Polymerization: The formation of long chains of nucleotides during DNA synthesis

Common Reagents and Conditions

Common reagents used in reactions involving deoxycytidine triphosphate-d14 (dilithium) include:

Deuterated solvents: To maintain the deuterium labeling.

Enzymes: Such as DNA polymerases for DNA synthesis.

Buffers: To maintain the pH and ionic strength of the reaction environment

Major Products Formed

The major products formed from reactions involving deoxycytidine triphosphate-d14 (dilithium) are typically deuterium-labeled DNA strands. These labeled strands are used in various research applications to study DNA synthesis and other biochemical processes .

Wissenschaftliche Forschungsanwendungen

Deoxycytidine triphosphate-d14 (dilithium) has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studies involving nucleoside triphosphates.

Biology: Employed in DNA synthesis, real-time PCR, and cDNA synthesis to study genetic material.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterium-labeled compounds in biological systems.

Industry: Applied in the production of labeled DNA for various research and diagnostic purposes

Wirkmechanismus

The mechanism of action of deoxycytidine triphosphate-d14 (dilithium) involves its incorporation into DNA strands during DNA synthesis. The deuterium labeling allows researchers to track and study the incorporation process. The compound interacts with DNA polymerases and other enzymes involved in DNA replication, providing insights into the molecular mechanisms of DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Deoxycytidine triphosphate: The non-deuterated version of the compound.

Deoxyadenosine triphosphate: Another nucleoside triphosphate used in DNA synthesis.

Deoxythymidine triphosphate: A nucleoside triphosphate involved in DNA synthesis

Uniqueness

Deoxycytidine triphosphate-d14 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms offer stability and allow for precise tracking in biochemical studies, making it a valuable tool in various scientific fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.